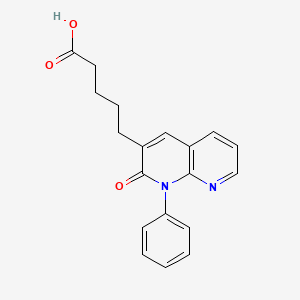
5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of the naphthyridine core in this compound makes it a subject of interest in medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes under acidic or basic conditions. The reaction typically proceeds via a multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-catalyzed synthesis or ring expansion reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of materials such as light-emitting diodes and dye-sensitized solar cells
Mécanisme D'action
The mechanism of action of 5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Shares the core structure but lacks the specific substituents of 5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid.
Imidazole Derivatives: Similar in terms of heterocyclic nature but differ in the ring structure and substituents
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
113168-87-9 |
|---|---|
Formule moléculaire |
C19H18N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
5-(2-oxo-1-phenyl-1,8-naphthyridin-3-yl)pentanoic acid |
InChI |
InChI=1S/C19H18N2O3/c22-17(23)11-5-4-7-15-13-14-8-6-12-20-18(14)21(19(15)24)16-9-2-1-3-10-16/h1-3,6,8-10,12-13H,4-5,7,11H2,(H,22,23) |
Clé InChI |
YLFPLGABUOHOIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C=C(C2=O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


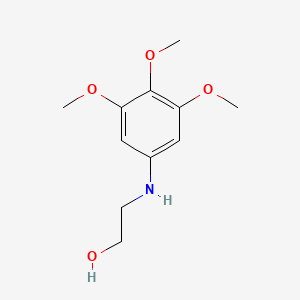
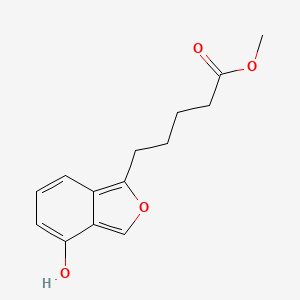
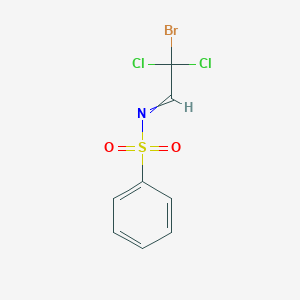
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)
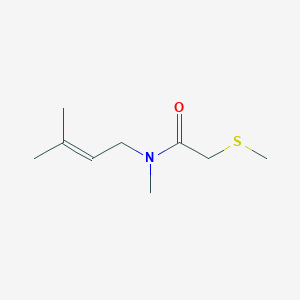
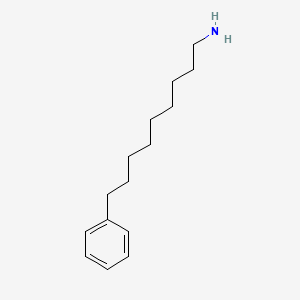
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
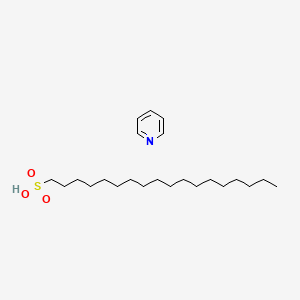

![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
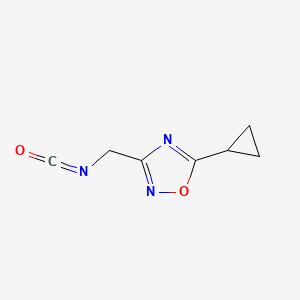
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)


